molecular formula C7H6N6O4 B3057891 Pyrazole, methylenebis(4-nitro- CAS No. 86111-62-8

Pyrazole, methylenebis(4-nitro-

Cat. No.: B3057891
CAS No.: 86111-62-8
M. Wt: 238.16 g/mol
InChI Key: PWKYKRGSXDRYOB-UHFFFAOYSA-N
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Description

Pyrazole, methylenebis(4-nitro-): is a compound belonging to the class of organic compounds known as pyrazoles. These compounds contain a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The specific structure of pyrazole, methylenebis(4-nitro-) includes two nitro groups attached to the pyrazole ring, making it a highly reactive and versatile compound in various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions: Pyrazole, methylenebis(4-nitro-) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce amino-pyrazoles.

Mechanism of Action

The mechanism of action of pyrazole, methylenebis(4-nitro-) involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that affect various biochemical pathways. For example, pyrazole-based insecticides act at neuronal target sites, disrupting normal nerve function .

Comparison with Similar Compounds

    Pyrazole: The parent compound with a simpler structure.

    Isoxazole: Another five-membered ring compound with similar reactivity.

    Imidazole: Contains two nitrogen atoms in a five-membered ring but with different positioning.

Uniqueness: Pyrazole, methylenebis(4-nitro-) is unique due to the presence of two nitro groups, which enhance its reactivity and make it suitable for a wide range of chemical reactions and applications .

Properties

IUPAC Name

4-nitro-1-[(4-nitropyrazol-1-yl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6O4/c14-12(15)6-1-8-10(3-6)5-11-4-7(2-9-11)13(16)17/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKYKRGSXDRYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235398
Record name Pyrazole, methylenebis(4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86111-62-8
Record name Pyrazole, methylenebis(4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086111628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC373758
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazole, methylenebis(4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-1-[(4-nitropyrazol-1-yl)methyl]pyrazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT4JE4UN6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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